molecular formula C8H9NO3 B8191556 Pyridoxal-d3

Pyridoxal-d3

Cat. No.: B8191556
M. Wt: 170.18 g/mol
InChI Key: RADKZDMFGJYCBB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxal-d3 is a deuterated form of pyridoxal, which is a derivative of vitamin B6. It is commonly used as an isotopic marker in biochemical research due to its similar chemical properties to pyridoxal but with the addition of three deuterium atoms. This compound is particularly useful in studies involving metabolic pathways and enzyme mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridoxal-d3 can be synthesized through chemical methods that involve the incorporation of deuterium into the pyridoxal molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, pyridoxal can be reacted with deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process may include steps such as deuterium exchange reactions, purification, and crystallization to obtain high-purity this compound. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms and to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Pyridoxal-d3 undergoes various chemical reactions similar to those of pyridoxal. These reactions include:

    Oxidation: this compound can be oxidized to form pyridoxal phosphate-d3, an important coenzyme in enzymatic reactions.

    Reduction: It can be reduced to pyridoxine-d3 or pyridoxamine-d3, which are other forms of vitamin B6.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to facilitate the desired transformations .

Major Products

The major products formed from these reactions include pyridoxal phosphate-d3, pyridoxine-d3, and pyridoxamine-d3. These products retain the deuterium atoms, making them useful for isotopic labeling studies in biochemical research .

Scientific Research Applications

Pyridoxal-d3 has a wide range of applications in scientific research:

Mechanism of Action

Pyridoxal-d3 exerts its effects by acting as a coenzyme in various enzymatic reactions. The deuterium atoms do not significantly alter its biochemical activity, allowing it to function similarly to pyridoxal. It forms Schiff-base linkages with amino groups of enzymes, facilitating reactions such as transamination, decarboxylation, and racemization. These reactions are crucial for amino acid metabolism and neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pyridoxal: The non-deuterated form of pyridoxal-d3, commonly used in vitamin B6 studies.

    Pyridoxamine: A form of vitamin B6 involved in amino acid metabolism.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it an excellent isotopic marker. This isotopic labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADKZDMFGJYCBB-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxal-d3
Reactant of Route 2
Pyridoxal-d3
Reactant of Route 3
Pyridoxal-d3
Reactant of Route 4
Pyridoxal-d3
Reactant of Route 5
Pyridoxal-d3
Reactant of Route 6
Pyridoxal-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.